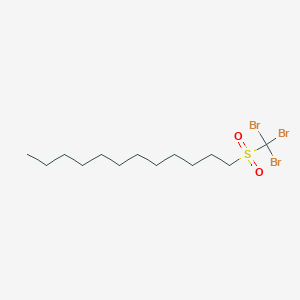
9,9-Bis(2-methoxyethyl)-N,N-diphenyl-9H-fluoren-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,9-Bis(2-methoxyethyl)-N,N-diphenyl-9H-fluoren-2-amine: is a complex organic compound that belongs to the class of fluorene derivatives. This compound is characterized by the presence of two methoxyethyl groups and two phenyl groups attached to the nitrogen atom of the fluorene core. It is known for its unique electronic properties, making it a valuable material in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Bis(2-methoxyethyl)-N,N-diphenyl-9H-fluoren-2-amine typically involves multi-step organic reactions. One common method includes the alkylation of fluorene with 2-methoxyethyl bromide in the presence of a strong base such as sodium hydride. This is followed by the introduction of diphenylamine through a nucleophilic substitution reaction. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitrogen atom, converting the diphenylamine moiety into secondary or tertiary amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 9,9-Bis(2-formylethyl)-N,N-diphenyl-9H-fluoren-2-amine.
Reduction: Formation of 9,9-Bis(2-methoxyethyl)-N,N-diphenyl-9H-fluoren-2-amine derivatives with reduced nitrogen functionality.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of advanced organic materials, including polymers and dendrimers. Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Biology: In biological research, the compound can be used as a fluorescent probe due to its strong fluorescence properties. It is also explored for its potential as a drug delivery agent, given its ability to interact with biological membranes.
Medicine: The compound’s derivatives are investigated for their potential therapeutic applications, including as anticancer agents and in the treatment of neurological disorders.
Industry: In the industrial sector, the compound is used in the production of high-performance materials, such as coatings and adhesives. Its stability and electronic properties make it valuable in the development of electronic devices and sensors.
Mécanisme D'action
The mechanism by which 9,9-Bis(2-methoxyethyl)-N,N-diphenyl-9H-fluoren-2-amine exerts its effects is primarily through its interaction with electronic systems. The compound’s fluorene core allows for efficient electron transport, while the methoxyethyl and diphenylamine groups provide stability and enhance solubility. In biological systems, the compound can interact with cellular membranes and proteins, potentially affecting signal transduction pathways and cellular functions.
Comparaison Avec Des Composés Similaires
- 9,9-Bis(4-methoxyphenyl)-9H-fluorene
- 2,7-Dibromo-9,9-bis(2-methoxyethoxyethyl)-9H-fluorene
- 9,9-Bis(2-methoxyethyl)-9H-fluorene
Comparison: Compared to similar compounds, 9,9-Bis(2-methoxyethyl)-N,N-diphenyl-9H-fluoren-2-amine exhibits unique electronic properties due to the presence of both methoxyethyl and diphenylamine groups. This combination enhances its solubility and stability, making it more suitable for applications in electronic devices and biological systems. The presence of diphenylamine also provides additional sites for functionalization, allowing for the synthesis of a wide range of derivatives with tailored properties.
Propriétés
Numéro CAS |
649724-45-8 |
|---|---|
Formule moléculaire |
C31H31NO2 |
Poids moléculaire |
449.6 g/mol |
Nom IUPAC |
9,9-bis(2-methoxyethyl)-N,N-diphenylfluoren-2-amine |
InChI |
InChI=1S/C31H31NO2/c1-33-21-19-31(20-22-34-2)29-16-10-9-15-27(29)28-18-17-26(23-30(28)31)32(24-11-5-3-6-12-24)25-13-7-4-8-14-25/h3-18,23H,19-22H2,1-2H3 |
Clé InChI |
QIZGDBLZVLDEDZ-UHFFFAOYSA-N |
SMILES canonique |
COCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5)CCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[4,4-Diethoxy-2-(methylsulfanyl)but-1-en-1-yl]sulfanyl}benzene](/img/structure/B12604401.png)
![[(3-Dodecylthiene-2,5-diyl)di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B12604424.png)
![Urea, N-[2-(2-chlorophenyl)ethyl]-N'-(7-hydroxy-1-naphthalenyl)-](/img/structure/B12604429.png)



![(Naphthalen-2-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone](/img/structure/B12604459.png)


![3-[2-(2-Ethoxyphenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12604466.png)
![1-{4-[3-(Methylsulfanyl)-1H-pyrazol-5-yl]phenyl}piperidine](/img/structure/B12604470.png)
![N-(2-Ethoxyphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12604478.png)
![2-{4-[5-(2-Methylphenyl)-1,3-oxazol-2-yl]phenyl}-5-phenyl-1,3-oxazole](/img/structure/B12604482.png)
